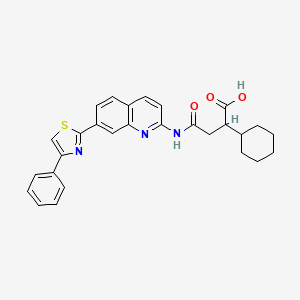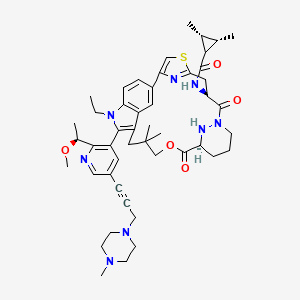
pan-KRAS-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pan-KRAS-IN-9 is a pan-KRAS inhibitor, a type of compound designed to target and inhibit the activity of the Kirsten rat sarcoma virus (KRAS) protein. KRAS is a small guanine nucleotide-binding protein that plays a crucial role in cell signaling pathways, regulating cell growth, survival, and proliferation. Mutations in the KRAS gene are common in various cancers, including pancreatic, colorectal, and lung cancers. Pan-KRAS inhibitors, such as this compound, aim to inhibit multiple KRAS isoforms, making them a promising therapeutic approach for treating cancers driven by KRAS mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pan-KRAS-IN-9 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process requires the optimization of reaction conditions, purification methods, and quality control measures to ensure the final product meets the required specifications. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Chemical Reactions Analysis
Types of Reactions
Pan-KRAS-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Scientific Research Applications
Pan-KRAS-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the structure and function of KRAS proteins and their interactions with other molecules.
Biology: Employed in cellular and molecular biology research to investigate the role of KRAS in cell signaling pathways and cancer progression.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by KRAS mutations, such as pancreatic, colorectal, and lung cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting KRAS-driven cancers .
Mechanism of Action
Pan-KRAS-IN-9 exerts its effects by binding to the KRAS protein and inhibiting its activity. This inhibition prevents the activation of downstream signaling pathways that promote cell growth, survival, and proliferation. The compound targets multiple KRAS isoforms, making it effective against a broad range of KRAS mutations. The inhibition of KRAS activity leads to the suppression of tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
Pan-KRAS-IN-9 is unique among KRAS inhibitors due to its ability to target multiple KRAS isoforms. Similar compounds include:
This compound stands out due to its broad-spectrum activity against various KRAS mutations, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C48H62N8O5S |
|---|---|
Molecular Weight |
863.1 g/mol |
IUPAC Name |
(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-[3-(4-methylpiperazin-1-yl)prop-1-ynyl]pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C48H62N8O5S/c1-9-55-40-15-14-33-23-34(40)36(44(55)35-22-32(26-49-43(35)31(4)60-8)12-10-16-54-20-18-53(7)19-21-54)25-48(5,6)28-61-47(59)37-13-11-17-56(52-37)46(58)38(24-41-50-39(33)27-62-41)51-45(57)42-29(2)30(42)3/h14-15,22-23,26-27,29-31,37-38,42,52H,9,11,13,16-21,24-25,28H2,1-8H3,(H,51,57)/t29-,30+,31-,37-,38-,42?/m0/s1 |
InChI Key |
XSBAHLJSFDWPEL-SEAFSABXSA-N |
Isomeric SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCN(CC7)C)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C |
Canonical SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCN(CC7)C)C(C)OC)(C)C)NC(=O)C8C(C8C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)


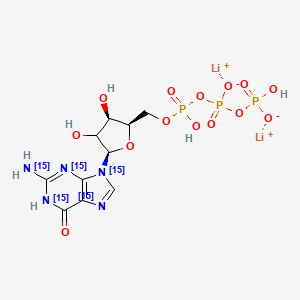
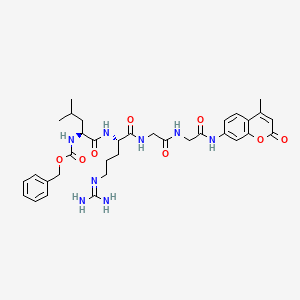



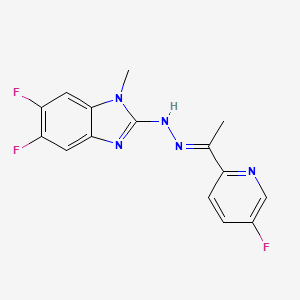

![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)

![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)
